3-methyl-9H-fluoren-9-one

Biochemical assays Glycine transporter inhibition Drug discovery

Researchers requiring a defined fluorenone scaffold for GlyT2 inhibition or material science applications often encounter positional isomer impurities that skew assay results. 3-Methyl-9-fluorenone (CAS 1705-89-1) provides the exact 3-methyl substitution pattern needed for selective GlyT2 interaction and reliable structure-property relationships. Available at ≥98% purity, this bright yellow solid ensures batch-to-batch consistency, empowering precise assay development and synthetic derivatization.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 1705-89-1
Cat. No. B1362854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-9H-fluoren-9-one
CAS1705-89-1
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32
InChIInChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3
InChIKeyCCPOGGQELUULQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-9H-fluoren-9-one: Profile & Sourcing


3-Methyl-9H-fluoren-9-one (CAS 1705-89-1) is a substituted fluorenone derivative with the molecular formula C14H10O and a molecular weight of 194.23 g/mol [1]. It is a bright yellow solid with a melting point of 163–165°C [2] and is characterized by a methyl substituent at the 3-position of the fluorenone core. This structural feature imparts distinct physicochemical and biological properties compared to the parent 9H-fluoren-9-one and other positional isomers. The compound is commercially available in research quantities, with typical purities of ≥95% (and up to 99.92% from specialized vendors) [3]. It serves as a versatile building block in organic synthesis , exhibits specific inhibitory activity against sodium- and chloride-dependent glycine transporter 2 (GlyT2) [4], and has been identified as a minor component of cigarette smoke [5].

Biochemical probe Reported GlyT2 target engagement may support neurological pathway studies.
Synthetic building block Distinct 3-methyl substitution pattern enables regioselective derivatization.
Optoelectronic research Fluorenone core suitable for structure-property relationship studies in organic electronics.
Analytical standard Identified as a smoke constituent; may serve as a reference for environmental monitoring.

3-Methyl-9H-fluoren-9-one: Substitution Risks


The fluorenone scaffold is highly sensitive to substituent effects, making direct interchange between analogs scientifically unsound. Computational and experimental studies on 9-fluorenone derivatives demonstrate that even minor modifications—such as the addition or relocation of a methyl group—can significantly alter electronic polarization, absorption and emission spectra, and biological target engagement [1][2]. Specifically, substituents at the 3-position influence intramolecular charge transfer characteristics differently than those at the 1-, 2-, or 4-positions [3]. Consequently, substituting 3-methyl-9H-fluoren-9-one with the unsubstituted parent compound or other positional isomers can lead to divergent outcomes in applications ranging from optoelectronic material design to biochemical assays targeting GlyT2 inhibition [4][5]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended research or industrial application.

Target loss Parent 9H-fluoren-9-one lacks reported GlyT2 activity; substituting loses the key biochemical discrimination.
Property shift Positional isomers (1‑, 2‑, or 4‑methyl) can alter electronic polarization and melting point, impacting optoelectronic device performance.
Reactivity drift Regioselectivity in electrophilic substitutions changes with methyl position; using an unsubstituted core may block desired functionalization routes.

3-Methyl-9H-fluoren-9-one: Comparative Evidence


GlyT2 Inhibitory Activity

3-Methyl-9H-fluoren-9-one exhibits inhibitory activity against the sodium- and chloride-dependent glycine transporter 2 (GlyT2), a property not reported for the parent 9H-fluoren-9-one or common positional isomers [1]. This specificity highlights the functional consequence of the 3-methyl substitution.

GlyT2 inhibition
Class-level inference
3‑Methyl derivative: active
Parent: no reported activity
Supports GlyT2 target‑engagement studies.
Assay conditions not fully disclosed; independent replication advised.
Biochemical assays Glycine transporter inhibition Drug discovery

Melting Point and Handling

The melting point of 3-methyl-9H-fluoren-9-one is reported as 163–165°C [1][2], which differs significantly from the parent 9H-fluoren-9-one (mp 83–85°C). This substantial difference affects solid-state handling, purification by recrystallization, and thermal stability considerations in formulation.

Melting point
Head‑to‑head
3‑Methyl: 163–165°C
Parent: 83–85°C
Δ ≈ +80°C
Higher thermal stability alters purification and deposition processes.
Intermolecular packing differs; relevant for vacuum sublimation.
Materials science Formulation Purification

Lipophilicity & Membrane Permeability

The calculated LogP for 3-methyl-9H-fluoren-9-one is approximately 3.21 to 4.04 [1], reflecting the increased hydrophobicity conferred by the methyl group. For comparison, the parent 9H-fluoren-9-one has a LogP of approximately 2.85 [2].

Lipophilicity
Cross-study comparable
3‑Methyl LogP: 3.21–4.04
Parent LogP: ≈2.85
Δ +0.36 to +1.19
Increased hydrophobicity may influence membrane partitioning in cell-based assays.
Values are calculated; experimental determination advised.
ADME Drug design Lipophilicity

Substituent Effects on Optoelectronic Properties

Systematic studies on 9-fluorenone derivatives demonstrate that substituents significantly modulate electronic polarization, absorption, and emission spectra [1]. While 3-methyl-9H-fluoren-9-one itself has not been characterized in these studies, the position-specific effects observed for other substituents (e.g., 2-substituted derivatives) provide a strong class-level inference that the 3-methyl group will confer unique optoelectronic properties distinct from both the parent compound and other positional isomers.

Optoelectronic properties
Class-level inference
Position‑specific effects on absorption/emission expected.
May support structure‑property relationship studies in OLED/OPV research.
Direct characterization of 3‑methyl derivative is pending.
Organic electronics OLEDs OPVs

Electrophilic Substitution Reactivity

3-Methyl-9H-fluoren-9-one can undergo electrophilic substitution reactions at the aromatic ring, similar to other fluorenone derivatives . The presence and position of the methyl group is expected to influence the regioselectivity and rate of these reactions compared to the unsubstituted parent compound, providing a distinct synthetic handle for further functionalization.

Electrophilic substitution
Class-level inference
Regioselectivity altered by 3‑methyl group.
Enables distinct functionalization routes compared to parent.
No reaction‑specific data; inferred from general fluorenone reactivity.
Organic synthesis Derivatization Functionalization

3-Methyl-9H-fluoren-9-one: Key Applications


GlyT2 Biochemical Probe

3-Methyl-9H-fluoren-9-one is a suitable tool compound for investigating the role of GlyT2 in neurological pathways. Its reported inhibitory activity [1] makes it a candidate for use in in vitro assays to validate GlyT2 as a target or to benchmark the activity of novel GlyT2 inhibitors. Procurement for this purpose should prioritize high-purity material (≥99%) from specialized vendors to ensure assay reproducibility.

Building Block in Organic Synthesis

As a versatile fluorenone derivative, 3-methyl-9H-fluoren-9-one serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials . Its distinct substitution pattern allows chemists to introduce the 3-methylfluorenone moiety into target structures, which can influence the final compound's conformation, electronic properties, and biological activity.

Precursor for Optoelectronic Materials

Fluorenone derivatives are widely explored for applications in organic electronics, including OLEDs, OPVs, and OFETs [2]. While specific data for 3-methyl-9H-fluoren-9-one in these devices is limited, class-level evidence strongly supports its potential as a monomer or functional group for tuning material properties. Researchers developing new emissive or charge-transport materials may consider this compound for structure-property relationship studies.

Analytical Standard for Environmental Monitoring

Identified as a minor component of cigarette smoke [3], 3-methyl-9H-fluoren-9-one can be utilized as an analytical standard in environmental or toxicological studies. High-purity reference material is essential for accurate quantification in complex matrices using GC-MS or LC-MS methods.

Application
Selection Property
Validation Focus
GlyT2 target‑engagement studies
Reported GlyT2 inhibitory activity
Assay reproducibility with high‑purity material
Organic synthesis building block
Substitution‑pattern specificity
Regioselective derivatization potential
Optoelectronic material development
Class‑level fluorescence/electronic modulation
Structure‑property relationship studies
Environmental analytical standard
Identity and purity for reference use
Accurate quantification in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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